molecular formula C18H14ClNO3S2 B2920750 N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide CAS No. 1797761-70-6

N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide

Cat. No. B2920750
CAS RN: 1797761-70-6
M. Wt: 391.88
InChI Key: QLNXBNPUORYRIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of N-(5-(arylcarbonyl)thiazol-2-yl)amides and N-(5-(arylcarbonyl)thiophen-2-yl)amides were discovered as potent retinoic acid receptor-related orphan receptor-gamma-t (RORγt) inhibitors . Another study reported the synthesis of new thieno[2,3-b]thiophene derivatives .

Scientific Research Applications

Anticancer Applications

N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown promise in inhibiting cancer cell growth through various mechanisms. For instance, a study explored the synthesis and characterization of celecoxib derivatives that demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting potential therapeutic applications in cancer treatment (Ş. Küçükgüzel et al., 2013). Another investigation into 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides revealed antimicrobial and anticancer evaluations, further highlighting the anticancer potential of such compounds (Mahesh K. Kumar et al., 2014).

Antimicrobial Applications

The antimicrobial properties of N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide derivatives have also been extensively studied. These compounds exhibit significant activity against a variety of microbial strains, suggesting their potential in developing new antimicrobial agents. For example, research on novel thiourea derivatives bearing benzenesulfonamide moiety showed promising antimycobacterial activity, indicating their potential use in treating tuberculosis (M. Ghorab et al., 2017).

Anti-HIV and Antifungal Activities

Some studies have focused on the anti-HIV and antifungal activities of N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide derivatives. These compounds have been shown to possess properties that could make them viable candidates for treating HIV and fungal infections. Research into new benzensulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety demonstrated their anti-HIV and antifungal potential, offering new avenues for the development of treatments for these conditions (M. Zareef et al., 2007).

Pharmacological Evaluation

Further pharmacological evaluation of sulfonamide derivatives, including N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide, has led to the identification of compounds with high selectivity and potency as 5-HT₆ receptor antagonists. These findings suggest potential applications in treating cognitive disorders and enhancing cognitive functions (R. Nirogi et al., 2012).

properties

IUPAC Name

N-[(5-benzoylthiophen-2-yl)methyl]-3-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3S2/c19-14-7-4-8-16(11-14)25(22,23)20-12-15-9-10-17(24-15)18(21)13-5-2-1-3-6-13/h1-11,20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNXBNPUORYRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-benzoylthiophen-2-yl)methyl)-3-chlorobenzenesulfonamide

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